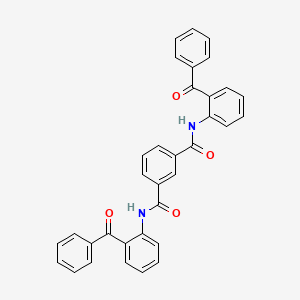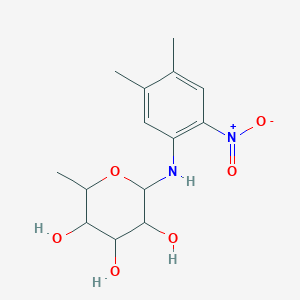
4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine, also known as DPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine involves the inhibition of specific proteins or signaling pathways involved in disease progression. For example, in cancer research, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to inhibit the activity of kinases such as AKT and mTOR, which are involved in cell proliferation and survival. In inflammation research, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes. In neurological disorder research, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and physiological effects:
4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to have various biochemical and physiological effects depending on the disease model studied. In cancer research, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to reduce the production of inflammatory cytokines and chemokines. In neurological disorder research, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine also has some limitations, including its poor solubility in water and its instability under certain conditions such as acidic pH.
Orientations Futures
There are several future directions for the research and development of 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine. One direction is to improve the pharmacokinetic properties of 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine, such as its solubility and stability, to enhance its therapeutic efficacy. Another direction is to explore the potential of 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to elucidate the mechanism of action of 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine in various disease models and to identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
The synthesis of 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine involves the reaction between 3,5-diphenylpyrazole and 6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine in the presence of a catalyst such as palladium on carbon. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The yield of 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine can be improved by optimizing the reaction conditions such as the reaction time, temperature, and catalyst loading.
Applications De Recherche Scientifique
4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In inflammation research, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to reduce the production of inflammatory cytokines and chemokines by inhibiting the activation of certain signaling pathways. In neurological disorder research, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
4-(3,5-diphenylpyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6/c1-28-12-14-29(15-13-28)23-17-24(26-18-25-23)30-22(20-10-6-3-7-11-20)16-21(27-30)19-8-4-2-5-9-19/h2-11,16-18H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXUEWFRQAYXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5107093.png)
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B5107099.png)
![N-[4-acetyl-5-(3-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5107105.png)
![2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B5107118.png)
![3,6,7-trimethyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5107121.png)
![2,4-dibromo-6-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5107127.png)
![2-{benzyl[(3-methyl-2-thienyl)methyl]amino}ethanol](/img/structure/B5107134.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide](/img/structure/B5107135.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5107151.png)
![4-(3,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5107157.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5107168.png)

![1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine](/img/structure/B5107173.png)